Ácido ursónico

Descripción general

Descripción

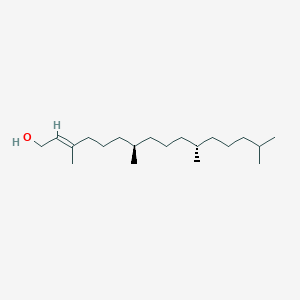

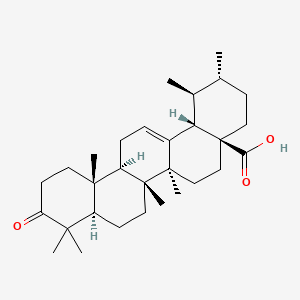

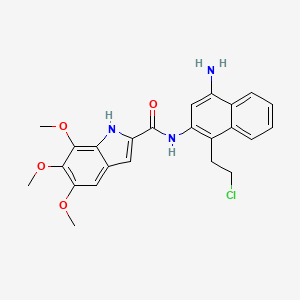

El ácido ursónico, también conocido como ácido 3-oxo-urs-12-en-28-oico, es un triterpenoide pentacíclico que se encuentra de forma natural. Se encuentra en diversas hierbas medicinales, como el Ziziphus jujuba. Este compuesto ha llamado la atención debido a sus posibles propiedades terapéuticas, que incluyen actividades anticancerígenas, antiinflamatorias y antivirales .

Aplicaciones Científicas De Investigación

Chemistry: Used as a precursor for synthesizing various bioactive compounds.

Biology: Studied for its role in modulating biological pathways and cellular processes.

Medicine: Investigated for its anticancer, anti-inflammatory, and antiviral properties. It has shown potential in inhibiting the proliferation of cancer cells and inducing apoptosis.

Mecanismo De Acción

El ácido ursónico ejerce sus efectos a través de múltiples dianas y vías moleculares:

Actividad anticancerígena: Inhibe la actividad de las vías de señalización clave como Akt, mTOR y ERK.

Actividad antiinflamatoria: Reduce la expresión de citoquinas proinflamatorias y enzimas como la interleucina-1β, la interleucina-6 y la ciclooxigenasa-2.

Actividad antiviral: Inhibe la replicación viral al dirigirse a las enzimas y proteínas virales.

Análisis Bioquímico

Biochemical Properties

Ursonic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, ursonic acid has been shown to inhibit the activity of the enzyme aromatase, which is involved in the biosynthesis of estrogens . Additionally, ursonic acid interacts with proteins involved in the STAT3 signaling pathway, inhibiting the proliferation of cancer cells . It also affects the JNK signaling pathway, leading to reduced T cell activation and proliferation .

Cellular Effects

Ursonic acid exerts significant effects on various cell types and cellular processes. It has been demonstrated to induce apoptosis in cancer cells by inhibiting the STAT3 activation pathway . Furthermore, ursonic acid reduces the proliferation of cancer cells and induces apoptosis by inhibiting JNK expression and IL-2 activation . It also influences cell signaling pathways, such as the MAPK/ERK pathway, leading to cell cycle arrest and inhibition of cell migration and invasion . Ursonic acid impacts gene expression by modulating the activity of transcription factors involved in cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of ursonic acid involves several key interactions at the molecular level. Ursonic acid binds to and inhibits the activity of aromatase, reducing estrogen biosynthesis . It also interacts with the STAT3 and JNK signaling pathways, inhibiting their activation and downstream effects . Additionally, ursonic acid modulates the activity of transcription factors such as NF-κB and AP-1, leading to changes in gene expression . These interactions result in the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ursonic acid have been observed to change over time. Ursonic acid exhibits stability under physiological conditions, maintaining its bioactivity over extended periods . It undergoes degradation when exposed to certain environmental factors, such as light and heat . Long-term studies have shown that ursonic acid can exert sustained effects on cellular function, including the inhibition of cancer cell proliferation and induction of apoptosis . These effects are consistent in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of ursonic acid vary with different dosages in animal models. At lower doses, ursonic acid has been shown to inhibit the growth and metastasis of cancer cells without causing significant toxicity . At higher doses, ursonic acid can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits of ursonic acid are maximized at specific dosage ranges . These findings highlight the importance of optimizing dosage regimens to achieve the desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

Ursonic acid is involved in several metabolic pathways, including the uronic acid pathway . This pathway involves the conversion of glucose and other sugars into uronic acids, which are essential intermediates in various metabolic processes . Ursonic acid interacts with enzymes such as UDP-glucose dehydrogenase and UDP-glucuronosyltransferase, influencing the synthesis and metabolism of uronic acids . These interactions can affect metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Ursonic acid is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Ursonic acid can accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects . The localization and accumulation of ursonic acid are influenced by factors such as its solubility and affinity for specific cellular compartments .

Subcellular Localization

The subcellular localization of ursonic acid plays a crucial role in its activity and function. Ursonic acid is primarily localized in the cytoplasm and nucleus of cells . It can interact with various subcellular compartments, including the endoplasmic reticulum and mitochondria, influencing their function and activity . Targeting signals and post-translational modifications may direct ursonic acid to specific compartments or organelles, enhancing its therapeutic potential .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido ursónico se puede sintetizar mediante varias reacciones químicas. Un método común consiste en la oxidación del ácido ursólico. El proceso generalmente incluye el uso de agentes oxidantes como el trióxido de cromo o el permanganato de potasio en condiciones controladas. La reacción se lleva a cabo en un disolvente orgánico como diclorometano o acetona, y la temperatura se mantiene alrededor de 0-25 °C para asegurar la oxidación selectiva del grupo hidroxilo en la posición C-3 a un grupo ceto .

Métodos de producción industrial

La producción industrial de ácido ursónico a menudo implica la extracción y purificación de fuentes naturales. Las hojas y los frutos del Ziziphus jujuba se utilizan comúnmente. El proceso de extracción incluye el secado y la molienda del material vegetal, seguido de la extracción con disolvente utilizando etanol o metanol. El extracto crudo se somete entonces a técnicas cromatográficas para aislar y purificar el ácido ursónico .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido ursónico experimenta diversas reacciones químicas, que incluyen:

Oxidación: La oxidación adicional puede conducir a la formación de diferentes derivados.

Reducción: La reducción del grupo ceto puede revertirlo de nuevo al ácido ursólico.

Reactivos y condiciones comunes

Agentes oxidantes: Trióxido de cromo, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Disolventes: Diclorometano, acetona, etanol, metanol.

Condiciones: Control de temperatura (0-25 °C), atmósfera inerte (nitrógeno o argón) para reacciones sensibles.

Principales productos formados

Productos de oxidación: Diversos derivados oxidados con potenciales propiedades anticancerígenas.

Productos de reducción: Ácido ursólico y sus derivados.

Productos de sustitución: Derivados con diferentes grupos funcionales que mejoran las actividades biológicas.

Aplicaciones de la investigación científica

Química: Se utiliza como precursor para sintetizar diversos compuestos bioactivos.

Biología: Se ha estudiado su papel en la modulación de las vías biológicas y los procesos celulares.

Medicina: Se ha investigado por sus propiedades anticancerígenas, antiinflamatorias y antivirales. Ha demostrado potencial para inhibir la proliferación de células cancerosas e inducir la apoptosis.

Comparación Con Compuestos Similares

El ácido ursónico a menudo se compara con otros triterpenoides pentacíclicos como:

Ácido oleanólico: Otro triterpenoide pentacíclico con propiedades terapéuticas similares, pero difiere en su estructura química y actividades biológicas específicas.

El ácido ursónico destaca por sus características estructurales únicas y el potencial de actividades biológicas mejoradas, lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollo en diversas áreas terapéuticas.

Propiedades

IUPAC Name |

1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18-19,21-22,24H,9-17H2,1-7H3,(H,32,33) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCRYNWJQNHDJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ursonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6246-46-4 | |

| Record name | Ursonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

270 - 275 °C | |

| Record name | Ursonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)-3-imidazo[1,2-a]pyrazinamine](/img/structure/B1241004.png)

![4-nitro-N'-[(1E)-1-(2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide](/img/structure/B1241013.png)

![methyl 6-[(1R,2S,3R)-3-hydroxy-2-[(E,3S,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B1241014.png)

![(1S,3Z,5S)-3-[(2E)-2-[(3aS,7aS)-1-[(2R)-6-ethyl-5,5-difluoro-6-hydroxyoctan-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-5-(hydroxymethyl)-4-methylidenecyclohexan-1-ol](/img/structure/B1241015.png)

![(2R)-5-(diaminomethylideneamino)-2-(3,3-dinaphthalen-1-ylpropanoylamino)-N-[(2S)-1-methoxy-3-phenylpropan-2-yl]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B1241022.png)